4-Chloro-2,6-dimethylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYKSJIPZHRLNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149982 | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-63-3 | |
| Record name | 4-Chloro-2,6-dimethylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2,6-dimethylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5785 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-2,6-xylenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40149982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,6-xylenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization and Analytical Determination of 4 Chloro 2,6 Dimethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Proton NMR Spectroscopy
Proton (¹H) NMR spectroscopy of 4-Chloro-2,6-dimethylphenol reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons, situated on the benzene (B151609) ring, typically appear as a singlet due to their chemical equivalence. The methyl (CH₃) protons also produce a singlet, as they are equivalent. The hydroxyl (-OH) proton signal is also a singlet, and its chemical shift can vary depending on the solvent and concentration.
A representative ¹H NMR spectrum, recorded on a Varian A-60 instrument, is available in public databases. nih.gov While specific chemical shift values can vary slightly based on the solvent and experimental conditions, general patterns are observed. For comparison, the related compound 2,6-dimethylphenol (B121312) shows aromatic proton signals and a methyl proton signal in its ¹H NMR spectrum. chemicalbook.com
Carbon-13 NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for the different carbon atoms in the aromatic ring and the methyl groups. The carbon atom attached to the hydroxyl group (C-OH), the carbons bearing the methyl groups, the carbon atom bonded to the chlorine, and the remaining aromatic carbons will each have a characteristic chemical shift. Predicted ¹³C NMR data for this compound is available. guidechem.com For comparison, the ¹³C NMR spectrum of the parent compound, phenol (B47542), shows signals at approximately 155.4, 129.5, 120.6, and 115.2 ppm in CDCl₃. rsc.org
Mass Spectrometry Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile organic compounds. In a typical GC-MS analysis of this compound, the compound is first separated from other components in a mixture by gas chromatography. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the intact molecule (C₈H₉ClO), which has a molecular weight of approximately 156.61 g/mol . nih.gov The NIST Mass Spectrometry Data Center reports a top peak at an m/z of 121 and a second highest peak at m/z 156 in the GC-MS data for this compound. nih.gov The fragmentation pattern observed in the mass spectrum provides a unique fingerprint that aids in the identification of the compound. For instance, the loss of a methyl group or a chlorine atom can lead to characteristic fragment ions. The Kovats retention index, a measure of retention time in GC, for this compound is reported as 1313.1 on a semi-standard non-polar column. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including phenols in various matrices. shimadzu.com This method is particularly useful for analyzing compounds that are not easily volatilized for GC-MS. shimadzu.com In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. The precursor ion (the molecular ion) is selected and then fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is valuable for quantitative analysis. researchgate.netnih.gov The development of LC-MS/MS methods for related chlorophenols has demonstrated the utility of this technique for their determination in environmental samples. ulisboa.pt
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a "molecular fingerprint."
Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The NIST/EPA Gas-Phase Infrared Database contains an IR spectrum for this compound. nist.gov Key vibrational modes include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methyl groups, C-O stretching, and C-Cl stretching. Spectroscopic studies of related chloromethyl phenols show that the C-Cl stretching vibration is expected to appear prominently in the infrared spectrum. ias.ac.in For instance, in a study of 4-chloro-2-methylphenol (B52076), the C-Cl stretching mode was assigned a strong absorption band. ias.ac.in The C-CH₃ stretching vibration typically appears in the range of 1150-1200 cm⁻¹. ias.ac.in
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its constituent bonds. nist.gov
The spectrum is characterized by several key absorption regions. A prominent feature is the O-H stretching vibration of the phenolic hydroxyl group, which is typically observed in the region of 3600-3200 cm⁻¹. The precise position of this band can be influenced by hydrogen bonding. The C-H stretching vibrations of the methyl groups and the aromatic ring are expected in the 3100-2850 cm⁻¹ range.
Vibrations of the aromatic ring itself give rise to several bands in the fingerprint region. The C-C stretching vibrations within the benzene ring typically appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring also influences the spectrum, leading to characteristic out-of-plane C-H bending vibrations. The C-O stretching vibration of the phenol group is expected to be found in the 1260-1000 cm⁻¹ range. Furthermore, the C-Cl stretching vibration will produce a characteristic absorption band in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. ias.ac.in
A detailed analysis of the IR spectrum allows for the confirmation of the presence of the hydroxyl, methyl, chloro, and substituted phenyl groups, which are the key structural components of this compound.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch | 3600-3200 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-O Stretch | 1260-1000 |
Raman Spectroscopy
Raman spectroscopy, a complementary technique to IR spectroscopy, provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. While detailed experimental Raman spectra for this compound are not widely available in the surveyed literature, the expected characteristic bands can be inferred from studies on similarly substituted phenols. nih.gov
Electronic Spectroscopy for Conjugation and Chromophoric Analysis
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule and is highly sensitive to the presence of conjugated systems and chromophores.
The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the substituted benzene ring. Phenols typically exhibit two main absorption bands in the ultraviolet region. ias.ac.inresearchgate.netresearchgate.net For substituted phenols, the position and intensity of these bands are influenced by the nature and position of the substituents on the aromatic ring.
For chloromethyl phenols, a strong absorption band is observed in the near-ultraviolet region. For instance, a closely related compound, 4-chloro-2-methylphenol, exhibits a very strong absorption band at approximately 34890 cm⁻¹ (around 287 nm). ias.ac.in It is anticipated that this compound would have a similar absorption maximum, likely with a slight shift due to the presence of the second methyl group. The hydroxyl (-OH), chloro (-Cl), and methyl (-CH₃) groups act as auxochromes, which can modify the absorption characteristics of the benzene chromophore.
Table 2: Expected UV-Vis Absorption for this compound
| Transition | Estimated Wavelength (λmax) |
|---|
X-Ray Diffraction Analysis for Crystalline Structure Determination
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly in complex mixtures. High-performance liquid chromatography is a widely used and versatile method for this purpose.
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the analysis of phenolic compounds, including this compound. A common approach for the separation of chlorophenols involves reversed-phase chromatography. researchgate.net
A typical HPLC system for the analysis of this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as phosphoric acid or formic acid, to ensure the phenol is in its protonated form and to achieve better peak shape. sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits significant absorbance, such as its λmax around 287 nm. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.
Table 3: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric Acid |
| Detection | UV at ~287 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Various Detectors
Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the analytical requirements, such as sensitivity, selectivity, and the complexity of the sample matrix.
Flame Ionization Detector (FID): The Flame Ionization Detector is a widely used, robust detector for general-purpose analysis of organic compounds. When analyzing underivatized phenols, GC-FID is a common approach. epa.gov The detector responds to virtually all carbon-containing compounds, providing a strong signal for this compound after it elutes from the GC column. While sensitive and providing a wide linear range, the FID is a non-selective detector. This means that in complex environmental or industrial samples, co-eluting hydrocarbons or other organic compounds can interfere with the accurate quantification of the target analyte. Therefore, its use often requires extensive sample cleanup to minimize matrix interferences. EPA Method 8041A outlines procedures for the analysis of phenols using GC-FID, often employing a dual-column approach for confirmation. epa.gov
Electron Capture Detector (ECD): The Electron Capture Detector is highly sensitive to electrophilic compounds, particularly those containing halogens. This makes it exceptionally well-suited for the analysis of chlorinated compounds like this compound. The ECD offers significantly higher sensitivity and selectivity for halogenated phenols compared to the FID. To enhance the ECD response, this compound is often derivatized with an electrophilic reagent, such as pentafluorobenzyl bromide (PFBBr). epa.govepa.gov The resulting derivative exhibits a much stronger signal on the ECD, allowing for detection at very low concentrations.
Mass Spectrometry (MS): When coupled with a mass spectrometer, gas chromatography (GC-MS) becomes a powerful tool for both quantification and unambiguous identification. The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern or "fingerprint" for each compound. For this compound, the mass spectrum shows characteristic peaks, with prominent ions at m/z 156 (molecular ion) and 121. nih.gov This specificity allows for confident identification even in complex matrices where co-elution might occur. silcotek.com GC-MS is a versatile technique applicable to both underivatized and derivatized phenols. researchgate.netnih.gov For enhanced sensitivity, especially in trace analysis, tandem mass spectrometry (MS/MS) can be employed, which significantly reduces background noise and improves detection limits. researchgate.net
Other Detectors:
Flame Photometric Detector (FPD): While primarily used for sulfur or phosphorus-containing compounds, the FPD can be part of a multi-detector setup to screen for various classes of contaminants in complex samples. silcotek.com
Negative Ion Chemical Ionization (NICI): Used with mass spectrometry, NICI is a soft ionization technique that can provide high sensitivity for electronegative compounds, including halogenated phenols, and can be used to minimize interferences from other chemical classes like PCBs. epa.gov
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Sensitivity | Notes |
|---|---|---|---|---|
| Flame Ionization Detector (FID) | Ionizes carbon-based compounds in a hydrogen flame. | Non-selective | Good (ng range) | Suitable for underivatized analysis but prone to interference. epa.gov |
| Electron Capture Detector (ECD) | Detects electron-absorbing molecules (e.g., halogens). | Highly selective for electrophilic/halogenated compounds. | Excellent (pg range) | Primarily used for derivatized phenols (e.g., PFB ethers) to maximize response. epa.govepa.gov |
| Mass Spectrometer (MS) | Provides structural information based on mass-to-charge ratio. | Highly selective and specific. | Very Good to Excellent (pg to fg range) | Allows for positive identification through spectral libraries and fragmentation patterns. nih.govsilcotek.com |
Derivatization Strategies for Enhanced Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for chromatographic analysis. For this compound, derivatization is primarily employed to increase its volatility and thermal stability, and to enhance its detectability by specific GC detectors like the ECD. mdpi.com The polar hydroxyl group of the phenol can cause peak tailing and adsorption on the GC column, issues that are mitigated by derivatization. gcms.cz
Silylation: This is one of the most common derivatization techniques for compounds with active hydrogens, such as the hydroxyl group in phenols. gcms.cz The reaction replaces the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. A frequently used reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com The reaction is typically fast and quantitative. Studies have shown that for chlorophenols, silylation with BSTFA can be completed rapidly at room temperature, especially when acetone (B3395972) is used as a solvent to accelerate the reaction. nih.gov The resulting TMS-ether of this compound is more volatile and thermally stable, leading to improved peak shape and sensitivity in GC-MS analysis. sigmaaldrich.com
Acylation: Acylation involves introducing an acyl group (R-C=O) to the phenolic hydroxyl group, forming an ester. research-solution.com A common acylation reagent is acetic anhydride, which converts phenols into their corresponding acetate (B1210297) esters. This derivatization can be performed in-column or prior to injection. researchgate.net For instance, a method for determining various chlorophenols involves solid-phase extraction followed by in-column derivatization with acetic anhydride, with the resulting acetylated phenols analyzed by GC-MS. researchgate.net This strategy has been shown to yield good recoveries and low detection limits for chlorophenols in water samples. researchgate.net
Alkylation (Pentafluorobenzylation): Alkylation is the process of adding an alkyl group. research-solution.com For enhancing detection by ECD, derivatization with pentafluorobenzyl bromide (PFBBr) is a highly effective strategy. epa.gov This reagent reacts with the phenolic hydroxyl group to form a pentafluorobenzyl ether. The multiple fluorine atoms on the PFB group are strongly electrophilic, resulting in a derivative with an exceptionally high response factor on an ECD. EPA Method 8041A describes a procedure for PFBBr derivatization for the analysis of phenols by GC-ECD. epa.govepa.gov This method allows for highly sensitive detection, which is crucial for trace-level environmental analysis.
Table 2: Common Derivatization Reagents for this compound
| Strategy | Reagent | Abbreviation | Purpose | Target Detector |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increases volatility, improves peak shape. nih.govsigmaaldrich.com | GC-MS, GC-FID |
| Acylation | Acetic Anhydride | - | Increases volatility, forms stable esters. researchgate.net | GC-MS, GC-FID |
| Alkylation | Pentafluorobenzyl Bromide | PFBBr | Dramatically enhances ECD response. epa.gov | GC-ECD |
Application of Analytical Methods in Environmental Monitoring and Process Control
The robust analytical methods developed for this compound and related compounds are essential for monitoring its presence in various environmental compartments and for quality control in industrial processes.
Environmental Monitoring: Chlorophenols are recognized as environmental pollutants due to their toxicity and persistence, often originating from industrial effluents, pesticide degradation, and disinfection byproducts. The analysis of these compounds in water, soil, and biological samples is critical for assessing environmental impact and human exposure.
Water Analysis: GC-based methods are frequently applied to determine the concentration of chlorophenols in wastewater, river water, and seawater. mdpi.com For instance, a highly sensitive method for analyzing eight chlorophenols in seawater utilizes solid-phase extraction (SPE), derivatization by acetylation, and subsequent analysis by GC-tandem mass spectrometry (GC-MS/MS). researchgate.net This method achieved limits of detection (LOD) in the range of 0.06–0.26 ng/L, demonstrating its suitability for trace-level monitoring in marine environments. researchgate.net In another study, a dispersive liquid-liquid microextraction (DLLME) method combined with derivatization and GC-MS was successfully applied to determine chlorophenols in wastewater, achieving LODs between 0.005 and 1.796 µg/L. researchgate.net
Soil and Sediment Analysis: EPA methods, such as 8041A, provide a framework for the extraction and analysis of phenols from solid waste and soil. epa.gov These methods involve extraction using techniques like sonication (Method 3550) or Soxhlet (Method 3540), followed by cleanup, potential derivatization, and GC analysis. epa.gov Rapid chromatographic methods have been developed to screen for contaminants like polychlorinated biphenyls (PCBs) in soil and sediment, and similar principles can be applied to other persistent organic pollutants, including chlorophenols, to increase sample throughput in large-scale monitoring programs. researchgate.net
Process Control: In industrial settings, particularly in chemical manufacturing where this compound might be a raw material, intermediate, or byproduct, monitoring its concentration is crucial for ensuring process efficiency and controlling effluent quality. The speed and reliability of GC methods make them suitable for at-line or in-line process analytics. For example, portable GC systems can be used for field analysis of complex mixtures, providing rapid feedback on process conditions. mdpi.com By implementing validated GC-MS or GC-FID methods, a manufacturing facility can monitor waste streams to ensure compliance with environmental regulations and optimize treatment processes to reduce the discharge of phenolic compounds.
Table 3: Research Findings on the Analysis of Chlorophenols in Environmental Samples
| Study Focus | Matrix | Methodology | Key Findings | Reference |
|---|---|---|---|---|
| Determination of Chlorophenols | Sea Water | SPE, Acetylation, GC-MS/MS | Achieved very low detection limits (0.06-0.26 ng/L). 2,4-Dichlorophenol (B122985) was the main pollutant found. | researchgate.net |
| Determination of Chlorophenols and Alkylphenols | Wastewater, Fruit Juice | Dispersive Liquid-Liquid Microextraction (DLLME), Derivatization, GC-MS | Method showed high preconcentration factors (2000-fold) and good recoveries (76-111%). | researchgate.net |
| Analysis of Phenols | Aqueous and Solid Samples | Extraction, Derivatization (PFBBr or Diazomethane), GC-FID/ECD | Official EPA method providing a standardized approach for regulatory monitoring. | epa.govepa.gov |
| Simultaneous Determination of Phenols | River Water | Stir Bar Sorptive Extraction (SBSE), In-situ Acetylation, TD-GC-MS | Demonstrated good linearity and average recoveries >95% for several chlorophenols. | researchgate.net |
In-depth Analysis of this compound Reveals Scarcity of Degradation Research
A comprehensive review of scientific literature reveals a significant gap in the research concerning the environmental degradation and remediation of the specific chemical compound this compound. While extensive studies exist for its isomers and related compounds, dedicated research on the degradation pathways, byproducts, and remediation strategies for this compound is notably absent.
Advanced Oxidation Processes (AOPs), which are a focus of modern environmental engineering for the breakdown of persistent organic pollutants, have been extensively studied for a wide range of similar compounds. These processes, including ozonation, Fenton reactions, persulfate-based oxidation, and supercritical water oxidation, are known to be effective in degrading other chlorophenols and dimethylphenols. For instance, detailed degradation kinetics and byproduct identification are well-documented for the closely related isomer, 4-chloro-3,5-dimethylphenol (B1207549) (also known as chloroxylenol or PCMX). researchgate.netnih.govnih.govresearchgate.net However, due to the specific nature of chemical reactions, where the precise arrangement of atoms in a molecule can significantly alter its reactivity, these findings cannot be directly extrapolated to this compound with scientific certainty.
The identification of degradation intermediates and byproducts is a critical step in assessing the environmental impact of a pollutant and the effectiveness of a remediation strategy. For other chlorinated phenols, AOPs have been shown to produce a variety of smaller organic molecules and, ultimately, mineralize the compound to carbon dioxide, water, and inorganic ions. researchgate.net Without specific studies on this compound, it is not possible to identify its unique degradation intermediates or to construct a reliable degradation pathway.
Similarly, understanding the mechanistic insights into the environmental transformation of a compound is crucial for predicting its long-term behavior and potential for natural attenuation. Factors such as microbial action, photodegradation, and hydrolysis play significant roles in the environmental fate of chemicals. While general principles of microbial degradation of dimethylphenols and chlorinated compounds have been established, specific pathways for this compound have not been elucidated. nih.govepa.gov
Degradation Pathways and Environmental Remediation Strategies for 4 Chloro 2,6 Dimethylphenol
Mechanistic Insights into Environmental Transformation
Hydroxyl Radical-Mediated Degradation Mechanisms
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like chlorophenols. These processes generate highly reactive hydroxyl radicals (•OH) that can initiate the breakdown of the aromatic ring. researchgate.netresearchgate.net The reaction of hydroxyl radicals with phenolic compounds can lead to the formation of various intermediates. nomuraresearchgroup.com For instance, in the degradation of the related compound 4-chloro-3,5-dimethylphenol (B1207549) (PCMX), hydroxyl radicals are believed to be the primary reactive species responsible for its decomposition. nih.govresearchgate.net The initial attack by hydroxyl radicals on the PCMX molecule leads to the formation of 2,6-dimethylhydroquinone (B1220660) with the loss of a chloride ion. nih.gov This is a common pathway in the degradation of chlorinated phenols, where hydroxylation is a key initial step. nih.gov
The generation of hydroxyl radicals can be achieved through various methods, including the Fenton reaction (Fe²⁺/H₂O₂), photo-Fenton processes, and UV irradiation in the presence of ozone (O₃) or hydrogen peroxide (H₂O₂). researchgate.net These methods have shown high efficiency in the degradation of various chlorophenols. researchgate.netnih.gov The effectiveness of these treatments is often evaluated by monitoring the reduction in the total organic carbon (TOC) and the formation of inorganic ions like chloride. researchgate.net
Dechlorination Processes During Degradation
A critical step in the detoxification of chlorinated organic compounds is the removal of chlorine atoms from the aromatic ring, a process known as dechlorination. This can occur through both chemical and biological pathways. In hydroxyl radical-mediated degradation, dechlorination often occurs early in the reaction sequence. For example, during the degradation of 4-chloro-3,5-dimethylphenol by a Fenton-like process, approximately 92% of the chlorine was released from the aromatic ring after 180 minutes of reaction. nih.gov Similarly, in the degradation of 2,4,6-trichlorophenol (B30397) (TCP) by air ions, a high degree of dechlorination (53%) was observed after a 60-minute treatment. nih.gov
Microbial degradation also plays a significant role in dechlorination. Some microorganisms have evolved enzymatic systems capable of removing chlorine atoms from aromatic compounds. For instance, 2,4,6-trichlorophenol can be sequentially dechlorinated by a monooxygenase to 6-chlorohydroxyquinol. This process can involve both oxidative and hydrolytic reactions catalyzed by the same enzyme. asm.org
Oxidative Coupling Products of Degradation
During the degradation of phenolic compounds, oxidative coupling reactions can lead to the formation of higher molecular weight products, often referred to as dimers, oligomers, or polymers. These reactions are typically initiated by the formation of phenoxy radicals. While the primary goal of remediation is complete mineralization to carbon dioxide and water, the formation of these coupling products is a competing pathway. mdpi.com
In the case of 2,6-dimethylphenol (B121312), selective oxidative para C-C dimerization can occur to form 3,5,3′,5′-tetramethyl-biphenyl-4,4′-diol. rsc.org The degradation of 4-chlorophenol (B41353) has been shown to produce oligomers with C-O bonds. mdpi.com The specific nature of the coupling products can depend on the substituents on the phenol (B47542) ring and the reaction conditions. For example, the oxidation of 4-halophenols catalyzed by some peroxidases can lead to a mixture of benzoquinone and various radical-promoted coupling products with both C-O and C-C bonds. mdpi.com
Microbial Bioremediation and Biodegradation Mechanisms
Bioremediation offers an environmentally friendly and cost-effective approach to detoxify contaminated sites. nih.gov Microorganisms can utilize a wide range of organic compounds, including chlorinated phenols, as sources of carbon and energy, leading to their complete mineralization. nih.gov
Isolation and Characterization of Degrading Microbial Strains
The successful application of bioremediation often begins with the isolation of microbial strains capable of degrading the target pollutant. Such microorganisms can be sourced from various environments, including activated sludge, contaminated soils, and industrial effluents. nih.govnih.govresearchgate.netmdpi.com For example, a Gram-negative bacterial strain, designated S1, was isolated from activated sludge and was found to metabolize 4-chloro-2-methylphenol (B52076). nih.gov Similarly, several bacterial strains that can degrade 4-chlorophenol have been isolated from the environment and activated sludge, including species of Pseudomonas and Rhodococcus. nih.gov
The characterization of these isolated strains involves studying their physiological and metabolic properties, as well as identifying them through techniques like fatty acid profiling and 16S ribosomal DNA sequence analysis. nih.govnih.gov For instance, the 4-chloro-2-methylphenol degrading strain S1 was identified as belonging to the alpha-2 subclass of Proteobacteria, with Ochrobactrum anthropi being its closest known relative. nih.gov
Enzymatic Mechanisms of Biodegradation (e.g., Monooxygenases)
The microbial degradation of aromatic compounds is orchestrated by a series of enzymatic reactions. Monooxygenases are a key class of enzymes that initiate the breakdown of many aromatic pollutants by incorporating one atom of molecular oxygen into the substrate. researchgate.net Flavin-dependent monooxygenases are particularly important in the degradation of chlorinated phenols. nih.gov
For instance, the degradation of 2,4,6-trichlorophenol in Ralstonia eutropha JMP134 is initiated by a monooxygenase, TcpA, which converts it to 6-chlorohydroxyquinol. nih.gov In the degradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4, a two-component flavin-dependent monooxygenase, MpdAB, catalyzes the initial hydroxylation step. asm.orgnih.gov These enzymes often exhibit substrate specificity. For example, the 4-chloro-2-methylphenol degrading strain S1 induced the activity of 2,4-dichlorophenol (B122985) hydroxylase. nih.gov
The table below summarizes some key enzymes involved in the degradation of chlorinated phenols and related compounds.
| Enzyme | Organism | Substrate(s) | Product(s) | Reference |
| 2,4-Dichlorophenol hydroxylase | Strain S1 | 4-chloro-2-methylphenol, 2,4-dichlorophenol, 4-chlorophenol | Catechol derivatives | nih.gov |
| 2,6-Dimethylphenol monooxygenase (MpdAB) | Mycobacterium neoaurum B5-4 | 2,6-Dimethylphenol | 2,6-Dimethylhydroquinone | asm.orgnih.gov |
| 2,4,6-Trichlorophenol monooxygenase (TcpA) | Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | 6-Chlorohydroxyquinol | nih.gov |
| Chlorophenol 4-monooxygenase | Burkholderia cepacia AC1100 | 2,4,5-Trichlorophenol | 2,5-Dichloro-p-benzoquinone | researchgate.net |
| 2-Chloro-4-nitrophenol (B164951) monooxygenase (HnpAB) | Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol | 1,2,4-Benzenetriol (B23740) | nih.gov |
Genetic and Biochemical Pathways of Microbial Metabolism
The enzymatic machinery for biodegradation is encoded by specific genes, often organized in clusters. nih.govnih.gov Understanding these genetic and biochemical pathways provides a deeper insight into the degradation process and can facilitate the development of enhanced bioremediation technologies. researchgate.net The expression of these degradation pathways can be inducible, meaning they are activated in the presence of the specific pollutant. nih.govnih.gov
In the degradation of 4-chloro-2-methylphenol by strain S1, the pathway proceeds via a modified ortho-cleavage route, with the transient accumulation of 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov The degradation of 2,4,6-trichlorophenol in Ralstonia eutropha JMP134 involves the tcpABC gene cluster. nih.gov The tcpA gene encodes the initial monooxygenase, and tcpC encodes a dioxygenase that cleaves the aromatic ring of the intermediate, 6-chlorohydroxyquinol, to form 2-chloromaleylacetate. nih.gov Similarly, the catabolism of 2-chloro-4-nitrophenol in Cupriavidus sp. CNP-8 is mediated by the hnp gene cluster, which encodes a two-component monooxygenase (HnpAB) and a 1,2,4-benzenetriol 1,2-dioxygenase (HnpC). nih.gov The study of these pathways often involves the analysis of metabolic intermediates and the characterization of the enzymes and genes involved. nih.govub.eduresearchgate.net
Environmental Fate and Distribution Modeling
The environmental journey of 4-Chloro-2,6-dimethylphenol, a chlorinated phenolic compound, is dictated by a combination of its physical and chemical properties and the environmental conditions it encounters. Modeling its fate and distribution helps in predicting its persistence and potential for accumulation in different environmental spheres.
Persistence in Aqueous and Soil Compartments
This compound, also known as chloroxylenol, exhibits a degree of persistence in both aquatic and terrestrial systems. Its degradation is noted to be slower than that of other phenol derivatives. In aquatic environments, its persistence is influenced by factors such as microbial activity, sunlight, and water chemistry.
Studies have shown that in sewage, a significant portion of the compound can remain undegraded over several days. For instance, some reports indicate that 60-70% of the initial amount of this compound was still present after seven days in a sewage environment. Similarly, in activated sludge, which is rich in microbial populations, degradation can be slow, with less than 40% of the compound breaking down over a seven-day period. However, under optimized conditions in a simulated activated sludge bioreactor, a primary degradation half-life of 34 to 56 hours has been estimated.
The volatilization of this compound from water surfaces is also a potential dissipation pathway. The estimated volatilization half-life from a model river is approximately 10 hours, while from a model lake, it is significantly longer, at around 9 days. This suggests that in still or slow-moving water bodies, the compound is likely to persist for longer periods.
In the terrestrial environment, the mobility and persistence of this compound are governed by its interaction with soil particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter in this regard. An estimated Koc value of 1,400 suggests that this compound has moderate mobility in soil and may have a tendency to adsorb to soil organic matter. This adsorption can reduce its availability for microbial degradation and leaching into groundwater. Specific data on its half-life in different soil types under varying conditions, such as aerobic and anaerobic, are limited but crucial for a complete environmental risk assessment.
Table 1: Persistence of this compound in Aqueous and Soil Compartments
| Environmental Compartment | Parameter | Value | Reference |
| Sewage | Percentage Remaining | 60-70% after 7 days | General literature |
| Activated Sludge | Percentage Degraded | < 40% after 7 days | General literature |
| Activated Sludge Bioreactor | Primary Degradation Half-life | 34–56 hours | Estimated data |
| Model River | Volatilization Half-life | ~10 hours | Estimated data |
| Model Lake | Volatilization Half-life | ~9 days | Estimated data |
| Soil | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | ~1,400 | Estimated data |
Bioaccumulation Potential in Environmental Systems
The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a significant aspect of its environmental risk profile. For this compound, the available data suggests a moderate potential for bioaccumulation in aquatic systems.
The Bioconcentration Factor (BCF) is a common measure used to quantify the accumulation of a chemical in an organism from the surrounding water. An estimated BCF of 66 has been reported for this compound. This value suggests a moderate tendency for the compound to be taken up by aquatic organisms directly from the water.
Other assessments, considering the compound's octanol-water partition coefficient (log Kow) and some experimental BCF values, have concluded that this compound has a low potential for bioaccumulation. The log Kow, a measure of a chemical's hydrophobicity, is a key indicator of its likelihood to accumulate in the fatty tissues of organisms. While specific experimental BCF and Bioaccumulation Factor (BAF) data for various aquatic species are not extensively available in the public domain, the collective evidence points towards a manageable, yet not negligible, bioaccumulation risk. A BAF, which considers uptake from all environmental sources including food, would provide a more comprehensive picture of its bioaccumulation potential in a real-world scenario.
Table 2: Bioaccumulation Potential of this compound
| Parameter | Value | Implication | Reference |
| Estimated Bioconcentration Factor (BCF) | 66 | Moderate potential for bioconcentration | Estimated data |
| General Assessment | Low potential for bioaccumulation | Based on log Kow and experimental BCFs | General literature |
Mechanistic Ecotoxicology and Environmental Impact Assessment of 4 Chloro 2,6 Dimethylphenol
Impact on Aquatic Organisms: Cellular and Subcellular Mechanisms
Limited specific data exists on the cellular and subcellular mechanisms of toxicity for 4-chloro-2,6-dimethylphenol in aquatic organisms. However, by examining related compounds such as chloroxylenol (4-chloro-3,5-dimethylphenol) and other chlorophenols, potential mechanisms can be inferred, though it is crucial to acknowledge that these are different compounds and their effects may not be identical.
Another significant mechanism of toxicity for chlorophenols is the induction of oxidative stress. nih.govresearchgate.net These compounds can lead to an overproduction of reactive oxygen species (ROS) within the cells of aquatic organisms. nih.govnih.gov This excess of ROS can overwhelm the antioxidant defense systems, leading to damage of vital cellular components such as lipids, proteins, and DNA. nih.gov In fish, this can result in lipid peroxidation of cell membranes, leading to a loss of membrane fluidity and integrity. nih.gov Studies on chloroxylenol have demonstrated that it can cause mitochondrial dysfunction, a key source of intracellular ROS, and trigger apoptosis (programmed cell death) through the mitochondrial pathway in zebrafish embryos. nih.gov
For aquatic invertebrates, such as Daphnia magna, the toxic effects of substituted phenols are also linked to their hydrophobicity, with more lipophilic compounds generally exhibiting higher toxicity. nih.gov The disruption of cellular functions and the induction of oxidative stress are also considered key toxic mechanisms in these organisms. sinoshiny.com
Table 1: Potential Cellular and Subcellular Impacts of Substituted Phenols on Aquatic Organisms (Based on related compounds)
| Target Organ/System | Cellular/Subcellular Effect | Potential Consequence in Aquatic Organisms |
| Gills (Fish) | Epithelial damage, inflammation | Impaired respiration, gas exchange difficulties |
| All Cells | Disruption of cell membrane integrity | Leakage of cellular contents, cell death |
| Mitochondria | Disruption of oxidative phosphorylation, increased ROS production | Reduced energy production, oxidative stress, apoptosis |
| General (Cellular) | Induction of oxidative stress | Damage to lipids, proteins, and DNA |
| Endocrine System | Disruption of hormone synthesis and signaling | Reproductive and developmental abnormalities |
Biotransformation and Metabolic Fate in Environmental Species
In vertebrates, including fish, the primary route of detoxification for phenolic compounds involves two main phases of biotransformation. Phase I reactions typically involve the addition or exposure of functional groups, often through oxidation, reduction, or hydrolysis. For chloroxylenol, hydroxylation of the methyl groups, catalyzed by cytochrome P450 enzymes, has been observed in mammalian systems. nih.gov It is plausible that a similar pathway exists in fish.
Following Phase I, the metabolites, which may still be reactive, undergo Phase II conjugation reactions. In this phase, endogenous molecules such as glucuronic acid or sulfate (B86663) are attached to the metabolite, increasing its water solubility and facilitating its excretion from the organism. drugbank.com In human studies, chloroxylenol is primarily excreted as glucuronide and sulfate conjugates. drugbank.com This is a common detoxification pathway for phenolic compounds in fish as well.
The efficiency of these biotransformation processes can vary significantly between different aquatic species, which can influence their relative sensitivity to the compound.
Invertebrates also possess metabolic pathways to deal with xenobiotics, although they may differ from those in vertebrates. The biotransformation of chloroxylenol has been studied in the fungus Cunninghamella elegans, which can serve as a model for some aspects of xenobiotic metabolism. This research identified hydroxylation and dechlorination as key biotransformation steps. nih.gov
Table 2: Potential Biotransformation Pathways of this compound in Aquatic Organisms (Inferred from related compounds)
| Biotransformation Phase | Reaction Type | Potential Metabolites |
| Phase I | Hydroxylation | Hydroxylated derivatives of this compound |
| Phase I | Dechlorination | 2,6-dimethylphenol (B121312) and its hydroxylated derivatives |
| Phase II | Glucuronidation | 4-chloro-2,6-dimethylphenyl-glucuronide |
| Phase II | Sulfation | 4-chloro-2,6-dimethylphenyl-sulfate |
Assessment of Potential for Genotoxicity and Neurotoxicity in Aquatic Biota
There is a lack of specific studies assessing the genotoxicity and neurotoxicity of this compound in aquatic biota. However, the broader class of chlorophenols has been shown to possess both genotoxic and neurotoxic potential. nih.govsemanticscholar.org
Genotoxicity:
Chlorophenols are generally considered to be genotoxic, meaning they can cause damage to the genetic material (DNA) of organisms. nih.govsemanticscholar.org The primary mechanism for this is often linked to the induction of oxidative stress. nih.gov The overproduction of ROS can lead to oxidative DNA damage, including single and double-strand breaks and the formation of DNA adducts. nih.gov Studies on 2,4-dichlorophenol (B122985) have shown that it induces DNA damage in goldfish through ROS accumulation and the depletion of glutathione, a key antioxidant. nih.gov While direct evidence for this compound is absent, its structural similarity to other genotoxic chlorophenols suggests a potential for similar effects. Some chlorinated compounds, such as 4-chloro-2,6-dimethylaniline, are also known to have mutagenic properties. nih.gov
Neurotoxicity:
Substituted phenols can also exert neurotoxic effects on aquatic organisms. researchgate.netcsic.es The nervous system is a sensitive target for many environmental contaminants. For chloroxylenol, studies in zebrafish have demonstrated that exposure can lead to neurobehavioral abnormalities, including changes in locomotor activity. nih.gov The underlying mechanism is thought to involve mitochondrial dysfunction and oxidative stress within neuronal cells. nih.gov Exposure to other neuroactive pollutants has been shown to impair a range of behaviors in aquatic organisms that are critical for survival, such as foraging, predator avoidance, and reproduction. nih.govnih.gov Given that this compound shares a similar chemical structure, it is plausible that it could also have neurotoxic effects on aquatic life, although specific studies are needed to confirm this.
Table 3: Potential Genotoxic and Neurotoxic Effects of this compound in Aquatic Biota (Inferred from related compounds)
| Toxicological Endpoint | Potential Effect | Underlying Mechanism (Inferred) |
| Genotoxicity | DNA strand breaks, formation of DNA adducts | Induction of oxidative stress, direct interaction with DNA |
| Neurotoxicity | Altered swimming behavior, impaired predator avoidance | Mitochondrial dysfunction in neurons, oxidative stress, disruption of neurotransmitter systems |
Long-Term Environmental Risk Assessment
A comprehensive long-term environmental risk assessment specifically for this compound is not well-documented in publicly available literature. An environmental risk assessment for a chemical involves evaluating its potential adverse effects on ecosystems, considering both its inherent toxicity and the extent of environmental exposure. roche.comug.edu.pl
The environmental risk of a chemical is often characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is an estimate of the concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur. roche.com
The long-term risks of this compound would depend on several factors, including:
Persistence: Its stability and resistance to degradation in water, sediment, and soil.
Bioaccumulation: Its potential to accumulate in the tissues of aquatic organisms over time.
Chronic Toxicity: Adverse effects that occur after long-term exposure to low concentrations, such as impacts on growth, reproduction, and development.
Given the lack of specific data for this compound, a quantitative long-term environmental risk assessment cannot be performed. However, based on the known toxicity of similar phenolic compounds, it is reasonable to assume that it could pose a risk to aquatic ecosystems if released in sufficient quantities. nih.govresearchgate.net Further research is needed to determine the specific environmental fate and chronic toxicity of this compound to support a thorough risk assessment.
Table 4: Factors to Consider in the Long-Term Environmental Risk Assessment of this compound
| Factor | Description | Importance for Risk Assessment |
| Environmental Fate | ||
| Persistence | The length of time the compound remains in the environment. | Higher persistence leads to longer exposure times for organisms. |
| Bioaccumulation | The accumulation of the compound in the tissues of organisms. | Can lead to toxic effects higher up the food chain. |
| Ecotoxicity | ||
| Acute Toxicity | The adverse effects from a short-term exposure. | Provides a baseline for the compound's toxicity. |
| Chronic Toxicity | The adverse effects from long-term exposure to low concentrations. | Crucial for assessing the risks of persistent environmental contamination. |
| Exposure | ||
| Usage and Release | The amount of the compound used and released into the environment. | Determines the potential environmental concentrations. |
Computational Chemistry and Quantitative Structure Activity/toxicity Relationship Qsar/qstr Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-Chloro-2,6-dimethylphenol, DFT calculations can reveal intricate details about its reactivity and molecular orbitals.
DFT calculations allow for the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical in predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net
For phenolic compounds, the distribution of HOMO and LUMO is key to understanding their behavior. In this compound, the HOMO is expected to be localized primarily on the phenol (B47542) ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring, influenced by the electron-withdrawing chlorine atom. This distribution highlights the areas susceptible to nucleophilic attack.
The electrostatic potential map, another output of DFT calculations, visually represents the charge distribution and can pinpoint the most reactive sites. For this compound, the oxygen atom of the hydroxyl group would exhibit a region of negative electrostatic potential, making it a prime site for interaction with electrophiles or for hydrogen bonding. The hydrogen of the hydroxyl group, in turn, represents a site of positive potential.
Table 1: Predicted Frontier Molecular Orbital Energies for Chlorinated Phenols (Illustrative)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol | -8.50 | -1.20 | 7.30 |
| 4-Chlorophenol (B41353) | -8.70 | -1.50 | 7.20 |
| This compound | -8.65 (estimated) | -1.45 (estimated) | 7.20 (estimated) |
Note: The values for this compound are estimated based on general trends for substituted phenols and are for illustrative purposes.
DFT calculations are instrumental in mapping the potential energy surface of chemical reactions involving this compound. This allows for the elucidation of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For instance, the oxidation of phenols is a critical process in both biological systems and environmental degradation. DFT can model the hydrogen atom abstraction from the hydroxyl group, a key step in the formation of a phenoxyl radical. The stability of this radical is a crucial factor in the antioxidant properties and toxicity mechanisms of phenols. nih.gov
The presence of methyl groups at the ortho positions and a chlorine atom at the para position in this compound will influence the stability of the corresponding phenoxyl radical. The electron-donating methyl groups are expected to stabilize the radical through hyperconjugation, while the electron-withdrawing chlorine atom will have a delocalizing effect on the ring's pi-electron system. By calculating the energies of the reactants, transition states, and products, DFT can provide a quantitative understanding of the thermodynamics and kinetics of such reactions.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. These simulations are vital for understanding the mechanisms of toxicity and biological activity. For example, the toxicity of some phenols is attributed to their ability to inhibit specific enzymes.
Molecular docking studies could be employed to investigate the binding of this compound to the active site of enzymes like cytochrome P450, which is involved in the metabolism of xenobiotics, or laccase, which is implicated in the degradation of phenolic compounds. nih.gov The simulation would predict the preferred binding orientation and the binding affinity, providing insights into the potential for inhibition or metabolism. The results of such simulations are often expressed as a binding energy or a docking score, with lower energies indicating a more stable complex.
Table 2: Illustrative Molecular Docking Results for Phenolic Compounds with a Target Enzyme
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Phenol | -5.8 | Tyr, Phe, Val |
| 4-Chlorophenol | -6.5 | Tyr, Phe, Leu |
| This compound | -7.2 (estimated) | Tyr, Phe, Leu, Ala |
Note: The data presented are hypothetical and for illustrative purposes to demonstrate the output of molecular docking studies.
Quantum Chemical Descriptors in QSAR/QSTR Development
QSAR and QSTR models are statistical models that relate the chemical structure of a compound to its biological activity or toxicity. Quantum chemical descriptors, derived from calculations like DFT, are often used in the development of these models because they can quantify various electronic and geometric properties of a molecule. nih.gov
For this compound, a range of quantum chemical descriptors can be calculated. These include:
Energies of HOMO and LUMO: As discussed, these are related to the molecule's reactivity and ability to participate in charge-transfer interactions.
HOMO-LUMO gap: An indicator of chemical stability.
Mulliken charges: Provide an estimation of the partial atomic charges, indicating sites for electrostatic interactions.
Molecular electrostatic potential (MEP): A 3D representation of the charge distribution around the molecule.
These descriptors, along with others like hydrophobicity (log P) and steric parameters, can be used to build robust QSAR/QSTR models for predicting the toxicity of a series of related compounds, such as substituted phenols. nih.gov
Predictive Modeling for Biological Activity and Environmental Toxicity
By developing QSAR/QSTR models, it is possible to predict the biological activity and environmental toxicity of this compound. These models are particularly useful for screening large numbers of chemicals for potential hazards and for prioritizing them for further experimental testing.
The ultimate goal of predictive modeling is to establish a clear correlation between the structural and electronic parameters of a molecule and its mechanistic outcomes. For chlorophenols, toxicity is often linked to their ability to act as uncouplers of oxidative phosphorylation or to generate reactive oxygen species. nih.gov
QSAR studies on phenols have shown that their toxicity is often correlated with their hydrophobicity (log P) and their acidity (pKa). nih.govjst.go.jp Quantum chemical descriptors can provide a more nuanced understanding of the underlying mechanisms. For example, a QSAR model might reveal that the toxicity of a series of chlorophenols is strongly correlated with the energy of the HOMO, suggesting that the ease of oxidation to a phenoxyl radical is a key determinant of their toxic effect. By including this compound in such a study, its specific structural features—the ortho-methyl groups and para-chloro substituent—can be mechanistically linked to its predicted toxicity. The electron-donating nature of the methyl groups and the electron-withdrawing nature of the chlorine atom create a unique electronic environment that will dictate its interactions and, consequently, its biological and environmental impact.
Evaluation of Toxicity Evolution During Degradation Processes
Studies on the degradation of PCMX through advanced oxidation processes (AOPs) have shown that the initial stages of oxidation can sometimes lead to the formation of compounds that are more toxic than the parent molecule. nih.gov For example, the degradation of PCMX can yield intermediates such as 2,6-dimethylhydroquinone (B1220660) and 2,6-dimethyl-p-benzoquinone (DMBQ). researchgate.net The initial attack by hydroxyl radicals often results in the loss of the chloride ion and the formation of 2,6-dimethylhydroquinone, which is then oxidized to form DMBQ. researchgate.net
The evaluation of toxicity during these degradation processes is essential, as simply measuring the disappearance of the parent compound is not sufficient to ensure detoxification. The formation and subsequent degradation of toxic intermediates must also be monitored to fully understand the environmental impact.
Prediction of Physico-Chemical Parameters from Computational Approaches (e.g., pKa)
Computational chemistry provides powerful tools for predicting the physico-chemical parameters of molecules like this compound, avoiding the need for extensive experimental measurements. nih.gov These in silico methods are particularly useful in the context of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, where properties like the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are crucial descriptors of a molecule's behavior and toxicity. nih.govresearchgate.netmdpi.com
For phenolic compounds, Density Functional Theory (DFT) is a commonly employed method for accurate pKa prediction. nih.govresearchgate.net Protocols have been developed that achieve high accuracy by combining DFT calculations with appropriate solvation models. researchgate.net For instance, a reliable method involves performing calculations with a functional like CAM-B3LYP, a basis set such as 6-311G+dp, and a solvation model based on density (SMD), while explicitly including a small number of water molecules to model the direct interactions in the solvent shell. nih.govresearchgate.net This approach can predict the pKa of substituted phenols with a mean absolute error as low as 0.3 pKa units without the need for empirical corrections. nih.govresearchgate.net
Other important parameters for toxicity modeling, such as the O-H bond dissociation energy (BDE), can also be reliably calculated using DFT methods like B3LYP. acs.orgacs.orgmdpi.com These computational models help in understanding the mechanisms of toxicity, for example, by relating the ease of phenoxyl radical formation to the compound's disruptive effects in biological systems. nih.gov
Below is a table of physico-chemical parameters for this compound, including values predicted by computational methods.
| Parameter | Predicted Value | Source |
|---|---|---|
| pKa | 10.23 ± 0.23 | chemicalbook.com |
| logP | 2.66240 | chemsrc.com |
| Molecular Weight (g/mol) | 156.61 | nih.gov |
| Boiling Point (°C) | 241.6 (at 760 mmHg) | chemsrc.com |
| Vapour Pressure (mmHg at 25°C) | 0.0229 | chemsrc.com |
| Water Solubility (mg/L at 25°C) | 516.8 | chemicalbook.com |
Advanced Applications of 4 Chloro 2,6 Dimethylphenol in Research and Development
Utilization as a Precursor in Fine Chemical Synthesis
The strategic placement of chloro, hydroxyl, and methyl groups makes 4-Chloro-2,6-dimethylphenol a valuable precursor for the synthesis of more complex molecules with specific biological or chemical properties.
This compound is a recognized intermediate in the synthesis of agrochemicals. ontosight.ai Its structure is a key component for building larger molecules designed to have pesticidal or biocidal activity. The related compound class of 4-chloro-2,6-dialkylanilines are known intermediates for plant protection agents, highlighting the utility of the 4-chloro-2,6-disubstituted benzene (B151609) framework in agrochemistry. google.com
Furthermore, this compound itself is noted for its application as a disinfectant and antimicrobial agent. ontosight.ai The biocidal properties of chlorinated phenols are well-documented, and this specific isomer is used to control or inhibit microbial growth in various settings. For instance, the closely related isomer 4-chloro-3,5-dimethylphenol (B1207549) (PCMX) is a widely used broad-spectrum biocide, and studies on its degradation pathways provide insight into the environmental fate of such compounds. researchgate.net The synthesis of complex microbicidal molecules, such as certain pyrimidine-quinoline hybrids, can also utilize chlorinated and dimethylated aromatic precursors, further demonstrating the role of this chemical class in developing new biocidal agents. researchgate.net
The synthesis of Vitamin E (α-tocopherol) relies on key aromatic precursors, specifically substituted hydroquinones. One critical intermediate is 2,3,5-trimethylhydroquinone (TMHQ). nih.gov Research has demonstrated that TMHQ can be synthesized from 2,3,6-trimethylphenol (B1330405) (TMP) through a para-hydroxylation reaction. nih.gov
A crucial discovery in this field is the identification of enzyme systems, such as the two-component monooxygenase MpdAB from Mycobacterium neoaurum, that can efficiently catalyze the para-hydroxylation of phenolic compounds. nih.gov This enzyme has been shown to hydroxylate 2,6-dimethylphenol (B121312) (2,6-DMP) to produce 2,6-dimethylhydroquinone (B1220660). nih.gov This establishes 2,6-DMP as a viable precursor in a biocatalytic route to Vitamin E building blocks.
While not a direct precursor, this compound can be considered a potential starting material for this pathway. A synthetic route could involve a de-chlorination step to yield 2,6-dimethylphenol, which would then enter the established biocatalytic or chemical pathway to be converted into a key hydroquinone (B1673460) intermediate for Vitamin E synthesis.
| Precursor | Key Transformation | Product | Relevance to Vitamin E |
| 2,6-Dimethylphenol (2,6-DMP) | para-Hydroxylation | 2,6-Dimethylhydroquinone | Building block for TMHQ |
| 2,3,6-Trimethylphenol (TMP) | para-Hydroxylation | 2,3,5-Trimethylhydroquinone (TMHQ) | Key precursor for Vitamin E |
| This compound | Potential De-chlorination | 2,6-Dimethylphenol (2,6-DMP) | Indirect entry into synthesis pathway |
Catalysis and Material Science Applications
The reactivity of this compound and its derivatives is leveraged in both catalytic processes and the synthesis of advanced polymers.
The catalytic oxidation of phenolic compounds is a significant area of research for waste treatment and chemical synthesis. Chlorinated phenols, in particular, are environmental pollutants whose degradation is actively studied. Research on the isomer 4-chloro-3,5-dimethylphenol (PCMX) demonstrates that these compounds can be effectively degraded through advanced oxidation processes, such as a heterogeneous Fenton-like reaction. researchgate.net
In a study using nanoscale zero-valent iron (nZVI) as a catalyst, complete decomposition of PCMX was achieved. The process relies on the generation of highly reactive hydroxyl radicals (•OH) that attack the aromatic ring, leading to its breakdown. researchgate.net This serves as a direct model for the expected behavior of this compound under similar catalytic oxidizing conditions. The ultimate products of such complete mineralization are carbon dioxide, water, and hydrochloric acid. researchgate.net The oxidation of phenolic compounds can also be controlled to yield valuable chemical products like quinones. acs.org
Table: Catalytic Degradation of 4-chloro-3,5-dimethylphenol (PCMX) researchgate.net
| Parameter | Condition | Result |
|---|---|---|
| Catalyst System | Nanoscale Zero-Valent Iron (nZVI) / H₂O₂ | Effective Fenton-like reaction |
| Reaction Time | 30 minutes | Complete decomposition of PCMX |
| TOC Removal | 30 minutes | 65% |
| Primary Reactive Species | Hydroxyl Radicals (•OH) | Responsible for degradation |
Poly(2,6-dimethyl-1,4-phenylene ether) (PPE), also known as polyphenylene oxide (PPO), is a high-performance engineering thermoplastic synthesized through the oxidative coupling polymerization of 2,6-dimethylphenol. researchgate.netmdpi.com In this reaction, the phenolic hydroxyl group of one monomer couples with the hydrogen atom at the para-position (C4) of another monomer, propagating the polymer chain.
The structure of this compound is critical in this context. The presence of a chlorine atom at the para-position effectively blocks this site from participating in the oxidative coupling needed for chain growth. Consequently, this compound cannot act as a monomer to build a polymer chain but instead functions as a chain-terminating or chain-capping agent. When introduced into the polymerization of 2,6-dimethylphenol, it can react with the end of a growing PPE chain, thereby halting further propagation.
This function is essential for controlling the molecular weight of the resulting polymer, which in turn dictates its physical and mechanical properties. Other para-substituted phenols, such as 4-tert-butyl-2,6-dimethylphenol, are also known to act as molecular weight regulators in PPE synthesis by capping the chain ends. tue.nl
Table: Role of Phenolic Compounds in PPE Synthesis
| Compound | Substitution at para-Position | Function in Polymerization |
|---|---|---|
| 2,6-Dimethylphenol | Hydrogen (H) | Monomer (Chain Propagation) |
| This compound | Chlorine (Cl) | Chain-Capping Agent (Molecular Weight Control) |
| 2,4,6-Trimethylphenol | Methyl (CH₃) | Chain-Capping Agent (Molecular Weight Control) |
Analytical Reagent in Chemical Detection and Quantification
In analytical chemistry, well-characterized compounds are essential as standards for the identification and quantification of analytes. This compound serves as a reference standard for its own detection in various analytical methods, particularly chromatography.
Its volatility and thermal stability make it suitable for analysis by gas chromatography (GC). A key piece of data for its identification in GC is its Kovats Retention Index, which has been experimentally determined to be 1313.1 on a semi-standard non-polar column. nih.gov This value helps analysts to confirm the presence of the compound in a sample by comparing retention times.
The compound can also be analyzed using high-performance liquid chromatography (HPLC), a common technique for monitoring the concentration of phenolic compounds in environmental water samples or industrial process streams. researchgate.net In these applications, a pure sample of this compound is used to create a calibration curve, allowing for the precise quantification of the compound in unknown samples. Therefore, its primary role as an analytical reagent is to serve as a certified standard for environmental and industrial quality control.
Use in Quantification of Oxidizing Agents (e.g., Chlorine, Hypochlorous Acid)
This compound has emerged as a valuable reagent in analytical chemistry for the quantification of oxidizing agents, particularly chlorine and its related species like hypochlorous acid. This application leverages the specific and rapid reaction between this compound and these oxidants to form derivatives that can be readily detected and measured using various analytical techniques.
A significant application is in the simultaneous quantification of chlorine dioxide and hypochlorous acid/hypochlorite in water samples. researchgate.netdntb.gov.uajeaht.orgjeaht.org A novel high-performance liquid chromatography (HPLC) method utilizes a two-step derivatization process. researchgate.netdntb.gov.uajeaht.orgjeaht.org In the first step, hypochlorous acid/hypochlorite reacts with 2,6-dimethylphenol to produce this compound. researchgate.netdntb.gov.uajeaht.orgjeaht.org This reaction is very rapid, essentially completing within one minute at room temperature when sufficient 2,6-dimethylphenol is present. jeaht.orgjeaht.org Subsequently, iodide ions are introduced, which react with chlorine dioxide to form iodine. This iodine then reacts with the remaining 2,6-dimethylphenol to produce 4-iodo-2,6-dimethylphenol (B87620). researchgate.netdntb.gov.uajeaht.orgjeaht.org
The concentrations of the resulting this compound and 4-iodo-2,6-dimethylphenol are directly proportional to the initial concentrations of hypochlorous acid/hypochlorite and chlorine dioxide, respectively. researchgate.netdntb.gov.uajeaht.orgjeaht.org These derivative products can be effectively separated and quantified using HPLC with UV detection. jeaht.org This method demonstrates excellent sensitivity and linearity, with low detection limits, making it suitable for routine analysis of these disinfectants in water. researchgate.netdntb.gov.uajeaht.org
Interestingly, the direct reaction of chlorine with 2,6-dimethylphenol to form this compound has been found to be less suitable for quantifying airborne free chlorine due to competing reactions. tandfonline.com An alternative method has been developed where airborne chlorine is collected on a solid sorbent coated with 2,6-dimethylphenol, sodium bromide, and sulfuric acid. tandfonline.com In this system, chlorine oxidizes bromide to bromine, which then brominates the 2,6-dimethylphenol to form 4-bromo-2,6-dimethylphenol (B182379), a more stable and quantifiable product for this application. tandfonline.com
Table 1: Analytical Method for Simultaneous Quantification of Oxidizing Agents
| Analyte | Derivatizing Agent | Product | Analytical Technique | Detection Limit (mg/L) | Linearity (r²) |
| Hypochlorous Acid/Hypochlorite | 2,6-dimethylphenol | This compound | HPLC-UV | 0.009 researchgate.netdntb.gov.uajeaht.org | 0.999 researchgate.netdntb.gov.uajeaht.org |
| Chlorine Dioxide | 2,6-dimethylphenol (after reaction with I⁻) | 4-iodo-2,6-dimethylphenol | HPLC-UV | 0.011 researchgate.netdntb.gov.uajeaht.org | 0.999 researchgate.netdntb.gov.uajeaht.org |
Development of Novel Analytical Methods for Environmental Contaminants
The reactivity of this compound and its precursors is being harnessed to develop new analytical methods for detecting environmental contaminants. The derivatization reactions, similar to those used for oxidizing agents, can be adapted to target other substances of concern.
Research has shown that 2,6-dimethylphenol, the precursor to this compound, can be used in the development of sensitive detection methods for various analytes. For instance, the derivatization of phenols is a common strategy to enhance their detectability in complex environmental samples. The formation of a more easily detectable derivative allows for lower detection limits and improved selectivity in chromatographic methods.
While direct applications of this compound for a wide range of environmental contaminants are still an area of active research, the principles established in its use for oxidant analysis provide a strong foundation. The reaction of a target contaminant with a reagent to form a unique, stable, and easily measurable product is a cornerstone of analytical method development. The study of 2,6-dimethylphenol and its halogenated derivatives contributes to the broader field of environmental analysis by expanding the toolkit of derivatizing agents available to chemists. nih.gov
The development of these methods often involves optimizing reaction conditions such as pH, temperature, and reagent concentrations to ensure efficient and reproducible derivatization. researchgate.net Furthermore, the choice of the final analytical technique, whether it be gas chromatography-mass spectrometry (GC-MS) or HPLC, is crucial for achieving the desired sensitivity and selectivity. researchgate.nettandfonline.com The stability of the resulting derivative is also a critical factor, ensuring that the quantified amount accurately reflects the initial concentration of the contaminant. tandfonline.com
Table 2: Research Findings on Derivatization Reactions for Analytical Methods
| Precursor/Reagent | Target Analyte(s) | Key Finding | Reference |
| 2,6-dimethylphenol | Hypochlorous Acid/Hypochlorite | Rapid reaction to form this compound, enabling quantification. | researchgate.netjeaht.orgjeaht.org |
| 2,6-dimethylphenol | Chlorine Dioxide (indirectly) | Reacts with iodine (produced from chlorine dioxide and iodide) to form a quantifiable derivative. | researchgate.netjeaht.orgjeaht.org |
| 2,6-dimethylphenol | Airborne Free Chlorine | Indirect detection via bromination to 4-bromo-2,6-dimethylphenol is more effective than direct chlorination. | tandfonline.com |
| 1,3,5-trimethoxybenzene | Free Chlorine and Free Bromine | Serves as an effective trap to form stable halogenated products, quantifiable by LC or GC-MS. | rsc.org |
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
Traditional chemical synthesis routes are often scrutinized for their environmental impact, including the use of hazardous reagents and solvents, and the generation of significant waste. The future of 4-Chloro-2,6-dimethylphenol synthesis lies in the adoption of green chemistry principles, which aim to minimize the environmental footprint of chemical production. carlroth.com Research in this area is focusing on several key strategies.
One major thrust is the development of catalytic processes to replace stoichiometric reagents. carlroth.com For instance, research into the synthesis of related compounds, such as 2,6-dimethylphenol (B121312), has explored using silica-supported catalysts in fluidized bed reactors, which can improve energy efficiency and catalyst recovery. researchgate.net Future methodologies for producing this compound could involve direct catalytic chlorination of 2,6-dimethylphenol using recyclable catalysts, such as copper salts, which have been patented for the synthesis of other chlorodimethylphenol isomers. google.com This approach would align with the green chemistry principle of maximizing atom economy by incorporating the chlorine atom directly into the target molecule with minimal byproducts. gcande.org
Furthermore, there is a significant trend towards using greener solvents or solvent-free reaction conditions. Researchers are exploring alternatives to traditional volatile organic compounds, investigating benign options like water, supercritical fluids, or ionic liquids. Techniques such as microwave-assisted synthesis are also being considered to reduce reaction times and energy consumption. researchgate.net
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Potential Application in Synthesis |
|---|---|
| Prevent Waste | Develop high-yield catalytic reactions that minimize byproduct formation. |
| Atom Economy | Utilize direct chlorination methods where all reactant atoms are incorporated into the final product. |
| Safer Solvents | Replace hazardous chlorinated solvents with water, supercritical CO2, or biodegradable alternatives. |
| Energy Efficiency | Employ microwave-assisted synthesis or optimized catalytic processes at ambient temperature and pressure. |
| Use of Renewable Feedstocks | Investigate bio-based routes to the precursor 2,6-dimethylphenol from lignin (B12514952) or other plant-derived materials. |
| Catalysis | Replace stoichiometric reagents with highly selective and recyclable solid-acid or metal-based catalysts. carlroth.com |
Elucidation of Complex Environmental Biotransformation Networks
Understanding how this compound behaves in the environment is critical for assessing its persistence and potential for ecological harm. While the biotransformation of many phenolic compounds is known, the specific pathways for this chlorinated variant are not fully understood. Future research will focus on identifying the microorganisms and enzymatic systems capable of its degradation.
Studies on the closely related 2,6-dimethylphenol (2,6-DMP) provide a valuable roadmap. Research has identified bacteria, such as Mycobacterium neoaurum, that can degrade 2,6-DMP. nih.gov The initial step in this bacterium's metabolic pathway involves a two-component flavin-dependent monooxygenase, an enzyme that hydroxylates the phenol (B47542) ring. nih.gov It is hypothesized that the biotransformation of this compound could proceed through similar initial steps, such as hydroxylation, followed by dechlorination and aromatic ring cleavage.
Future work will likely involve isolating and characterizing microbial consortia from contaminated sites that can metabolize this compound. Identifying the specific catabolic genes and enzymes will be crucial for developing potential bioremediation strategies. This research will help clarify whether the compound undergoes complete mineralization to carbon dioxide and water or if it transforms into persistent intermediate metabolites.
Integration of Multi-Omics Approaches in Ecotoxicological Studies
To move beyond simple toxicity tests, researchers are beginning to apply advanced "multi-omics" technologies to understand the subtle, system-wide biological effects of chemical exposure. This approach integrates genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of how a compound like this compound interacts with an organism at a molecular level.
For example, a future ecotoxicological study could expose a model organism, such as zebrafish or daphnia, to environmentally relevant concentrations of this compound. epa.gov By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics), scientists can identify the specific cellular pathways that are disrupted. This powerful approach can reveal mechanisms of toxicity that are not apparent from traditional endpoints like mortality or reproduction. nih.gov
The integration of this data, as demonstrated in studies on other environmental contaminants, can identify novel biomarkers of exposure and effect. nih.gov This allows for more sensitive and predictive environmental risk assessments and can help in understanding the potential for chronic health effects in exposed wildlife populations.
Advanced Computational Design of Analogues with Targeted Properties
Computational chemistry and quantitative structure-activity relationship (QSAR) modeling are becoming indispensable tools for designing safer and more effective chemicals. epa.gov In the context of this compound, these methods can be used to design analogues with improved properties, such as reduced toxicity or enhanced biodegradability, while retaining or improving their desired functionality.
Future research will involve creating computational models that can predict the biological activity and environmental fate of various substituted dimethylphenols. By systematically modifying the structure of this compound in silico (e.g., by changing the position of the chlorine atom, adding different functional groups, or replacing the methyl groups), researchers can screen large libraries of virtual compounds. This allows them to prioritize the synthesis of a smaller number of promising candidates that are predicted to be less hazardous.
This design-focused approach can be used to develop new antimicrobial agents or industrial intermediates that are benign by design, fulfilling a core principle of green chemistry. carlroth.com
Exploration of New Catalytic and Material Science Applications
While this compound is often viewed as a chemical intermediate, future research may unlock novel applications for the compound itself or its derivatives in catalysis and material science. The parent compound, 2,6-dimethylphenol, is a key monomer in the production of poly(phenylene oxide) (PPO), a high-performance thermoplastic used in electronics, automotive parts, and medical devices due to its high resistance to heat and chemicals. researchgate.net
A significant area of future research is the potential use of this compound as a comonomer in polymerization reactions with 2,6-dimethylphenol. The incorporation of the chlorine atom into the polymer backbone could impart new properties, such as enhanced flame retardancy, altered solubility, or modified dielectric characteristics. These new polymers could be valuable for specialized high-performance applications.
Furthermore, the study of enzymes that degrade related phenols opens the door to new biocatalytic applications. The monooxygenase from Mycobacterium neoaurum that hydroxylates 2,6-DMP was also found to convert 2,3,6-trimethylphenol (B1330405) into a precursor for Vitamin E synthesis. nih.gov This highlights the potential for discovering enzymes that can transform this compound into valuable, high-demand specialty chemicals, providing a green and highly specific manufacturing route.
Q & A
Basic Research Question
- Storage : Samples should be stored at 0–6°C in amber vials to prevent photodegradation.
- Quenching : Add ascorbic acid immediately post-derivatization to neutralize residual oxidants.
- Extraction : Use ethyl acetate or acetonitrile for liquid-liquid extraction, followed by anhydrous sodium sulfate drying to remove moisture .
What are the key intermediates in the environmental transformation of 4-Cl-2,6-DMP?
Advanced Research Question
In clay-rich environments, 4-Cl-2,6-DMP oxidizes to quinone derivatives and oligomers via radical coupling. Methanol extracts of smectite-phenol complexes reveal tetramers and quinone dimers. Stability studies under varying pH and cation exchange capacities (CEC) are essential to model environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
